Cellular Potency in Pancreatic Cancer
GPX4-IN-9 (Compound A16) demonstrates significantly greater cytotoxic potency against the AsPC-1 pancreatic cancer cell line compared to its structural analogs. The compound inhibits cell proliferation with an IC50 of 22 nM . In contrast, a closely related analog from the same chemical series, Compound A15, exhibited an IC50 of 266 nM under identical screening conditions [1]. Furthermore, this potency is notable when benchmarked against the established GPX4 inhibitor ML210, which demonstrates an IC50 of 71 nM against HRASV12-expressing BJ fibroblasts in a standard viability assay .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Compound A15 (structurally similar analog): 266 nM; ML210 (established GPX4 inhibitor): 71 nM |
| Quantified Difference | GPX4-IN-9 is 12.1-fold more potent than A15 and exhibits a 3.2-fold lower IC50 than ML210 in these respective assay systems. |
| Conditions | AsPC-1 human pancreatic cancer cell line, 72-hour incubation, CCK-8 assay for GPX4-IN-9 and A15; HRASV12-expressing BJ fibroblasts for ML210. |
Why This Matters
This quantifiable potency advantage ensures that GPX4-IN-9 can effectively induce ferroptosis at lower concentrations, reducing potential off-target effects associated with higher compound loads and enabling robust target engagement in sensitive cellular models.
- [1] ZhiHuiYa. JMC Report: Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo. View Source
